6-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
CAS No.: 2548996-58-1
Cat. No.: VC11814957
Molecular Formula: C16H17ClN4S
Molecular Weight: 332.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548996-58-1 |
|---|---|
| Molecular Formula | C16H17ClN4S |
| Molecular Weight | 332.9 g/mol |
| IUPAC Name | 6-chloro-4-methyl-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole |
| Standard InChI | InChI=1S/C16H17ClN4S/c1-10-5-18-21(6-10)9-12-7-20(8-12)16-19-15-11(2)3-13(17)4-14(15)22-16/h3-6,12H,7-9H2,1-2H3 |
| Standard InChI Key | AIZMRHQJNYGDSM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=C1N=C(S2)N3CC(C3)CN4C=C(C=N4)C)Cl |
| Canonical SMILES | CC1=CC(=CC2=C1N=C(S2)N3CC(C3)CN4C=C(C=N4)C)Cl |
Introduction
6-Chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic compound featuring a benzothiazole core with various functional groups, including a chloro group, a pyrazole moiety, and an azetidine ring. This compound is of interest due to its potential biological activity and chemical reactivity, which are influenced by its structural components.
Biological Activity
While specific biological activity data for this compound are not available, benzothiazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-tumor activities . The presence of a pyrazole moiety and an azetidine ring may further modulate its biological activity.
Research Findings and Future Directions
Research on benzothiazole derivatives highlights their potential as anticancer and anti-inflammatory agents . For instance, compounds like 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine have shown significant anticancer activity . Future studies on 6-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole could explore its biological activity and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume